

A Comparative Meta-Analysis of Aurora B Inhibitors in Clinical Development

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A detailed examination of clinical trial data for Aurora B kinase inhibitors reveals a class of targeted therapies with demonstrable activity, particularly in hematologic malignancies, though dose-limiting toxicities present a significant challenge. This guide provides a comparative analysis of key Aurora B inhibitors, summarizing their clinical performance, outlining experimental protocols, and visualizing the underlying biological and procedural frameworks.

Aurora B kinase, a key regulator of mitosis, is a validated therapeutic target in oncology.[1] Its inhibition disrupts cell division, leading to apoptosis in cancer cells.[2] A number of small molecule inhibitors targeting Aurora B have entered clinical trials, with Barasertib (AZD1152) being one of the most extensively studied.[3] This guide synthesizes publicly available data from clinical trials of prominent Aurora B inhibitors to offer a comparative perspective for researchers and drug development professionals.

Efficacy of Aurora B Inhibitors in Clinical Trials

Clinical trials have demonstrated the anti-tumor activity of Aurora B inhibitors, particularly in patients with Acute Myeloid Leukemia (AML). Barasertib (AZD1152) has shown a significant improvement in objective complete response rates compared to low-dose cytarabine (LDAC) in

elderly AML patients.[4][5][6] Other inhibitors have shown more modest activity, often resulting in stable disease in patients with advanced solid tumors.[7][8]

Inhibitor	Indication	N	Efficacy Endpoint	Result
Barasertib (AZD1152)	Elderly AML (≥ 60 years)	74 (48 Barasertib, 26 LDAC)	Objective Complete Response Rate (OCRR)	35.4% vs 11.5% with LDAC (p<0.05)[5][6]
Median Overall Survival (OS)	8.2 months vs 4.5 months with LDAC[5][6]			
Advanced Solid Tumors	35	Objective Tumor Response	No objective responses observed; 23% had stable disease.[7]	
BI 811283	Advanced Solid Tumors	121	Objective Response	No objective responses observed; 19 patients achieved stable disease.[8]
Danusertib (PHA-739358)	Advanced/Metastatic Solid Tumors	219	Progression-Free Rate (PFR) at 4 months	Did not meet pre-specified criteria for clinically relevant activity. [9]
CML or Ph+ ALL (with T315I mutation)	37	Clinical Response	4 patients with T315I mutation responded.[10][11]	
AT9283	Relapsed/Refractory AML	48	Objective Response	No objective responses observed, though about one-third of patients

showed a
reduction in bone
marrow blasts.

[\[12\]](#)

Safety and Tolerability Profile

A consistent finding across clinical trials of Aurora B inhibitors is the prevalence of hematologic toxicities, with neutropenia being the most common dose-limiting toxicity (DLT).[\[7\]](#)[\[8\]](#)[\[13\]](#) Other common adverse events include stomatitis, febrile neutropenia, and gastrointestinal issues.[\[5\]](#)
[\[6\]](#)

Inhibitor	Indication	N	Maximum Tolerated Dose (MTD)	Common Grade ≥3 Adverse Events
Barasertib (AZD1152)	Advanced AML	32	1200 mg (7-day continuous infusion)[13]	Febrile neutropenia, stomatitis/mucosal inflammation. [13]
Advanced Solid Tumors	35	150 mg (48-h continuous infusion) or 220 mg (two 2-h infusions)[7]	Neutropenia (with or without fever).[7]	
BI 811283	Advanced Solid Tumors	121	125 mg (24-h infusion, Days 1 & 15 of 4-week cycle) or 230 mg (24-h infusion, Day 1 of 3-week cycle)[8]	Febrile neutropenia, neutropenia.[8]
Danusertib (PHA-739358)	Advanced CML or Ph+ ALL	29 (Schedule A)	180 mg/m ² (3-h infusion for 7 days of a 14-day cycle)[10][11]	Febrile neutropenia, mucositis.[10] [11]
AT9283	Relapsed/Refractory Leukemia or Myelofibrosis	48	324 mg/m ² /72h (continuous infusion)[12]	Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome, pneumonia, multiorgan failure.[12]

Experimental Protocols

The clinical development of Aurora B inhibitors has involved various study designs, dosing schedules, and patient populations. The following provides an overview of the methodologies for some of the key clinical trials.

Barasertib (AZD1152) Phase II Study in Elderly AML (NCT00952588)

- Objective: To evaluate the efficacy, safety, and tolerability of barasertib compared with low-dose cytosine arabinoside (LDAC) in patients aged ≥ 60 years with AML.[4][5]
- Study Design: An open-label, randomized, two-stage, Phase II study.[4] Patients were randomized 2:1 to receive either barasertib or LDAC.[4][5]
- Patient Population: Patients aged ≥ 60 years with newly diagnosed AML who were considered unsuitable for intensive chemotherapy.[6]
- Dosing and Administration:
 - Barasertib: 1200 mg administered as a 7-day continuous intravenous infusion in a 28-day cycle.[4][5]
 - LDAC: 20 mg administered by subcutaneous injection twice daily for 10 days in a 28-day cycle.[4][5]
- Endpoints:
 - Primary: Objective complete response rate (OCRR), which includes complete response (CR) and CR with incomplete recovery of neutrophils or platelets (CRi).[4][5]
 - Secondary: Overall survival (OS) and safety.[4][5]

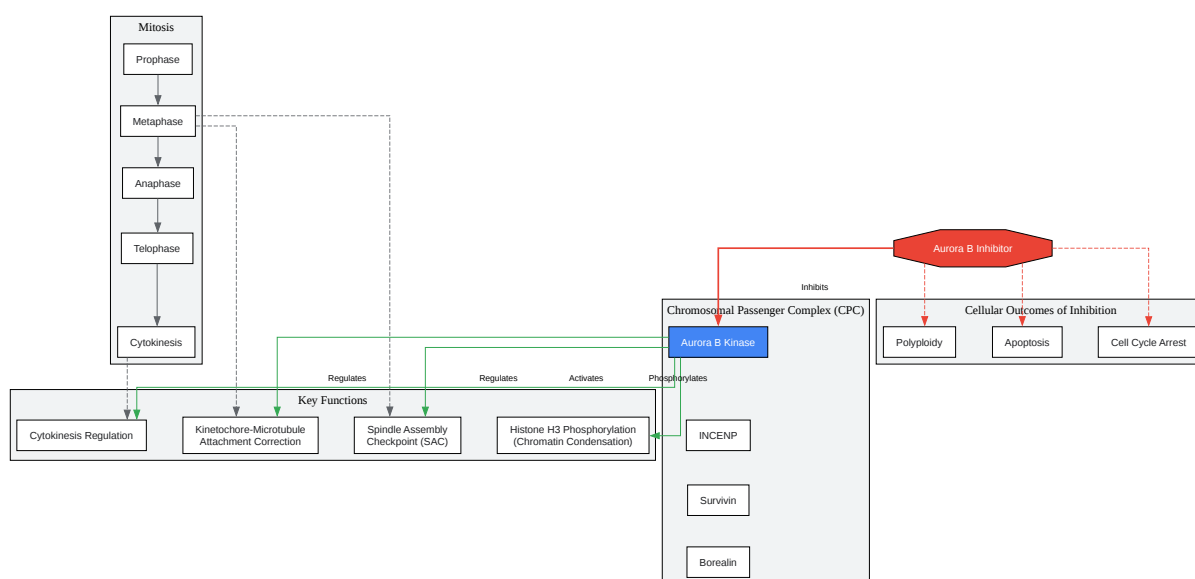
BI 811283 Phase I Study in Advanced Solid Tumors

- Objective: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, pharmacodynamics, and antitumor activity of BI 811283.[8]

- Study Design: A phase I, modified 3+3 dose-escalation design with two different schedules.
[8]
- Patient Population: Patients with advanced solid tumors.[8]
- Dosing and Administration:
 - Schedule A: 24-hour infusion on Days 1 and 15 of a 4-week cycle.[8]
 - Schedule B: 24-hour infusion on Day 1 of a 3-week cycle.[8]
- Endpoints:
 - Primary: MTD.[8]
 - Secondary: Safety, pharmacokinetics, pharmacodynamics (inhibition of phosphorylated histone H3 in skin biopsies), and antitumor activity.[8]

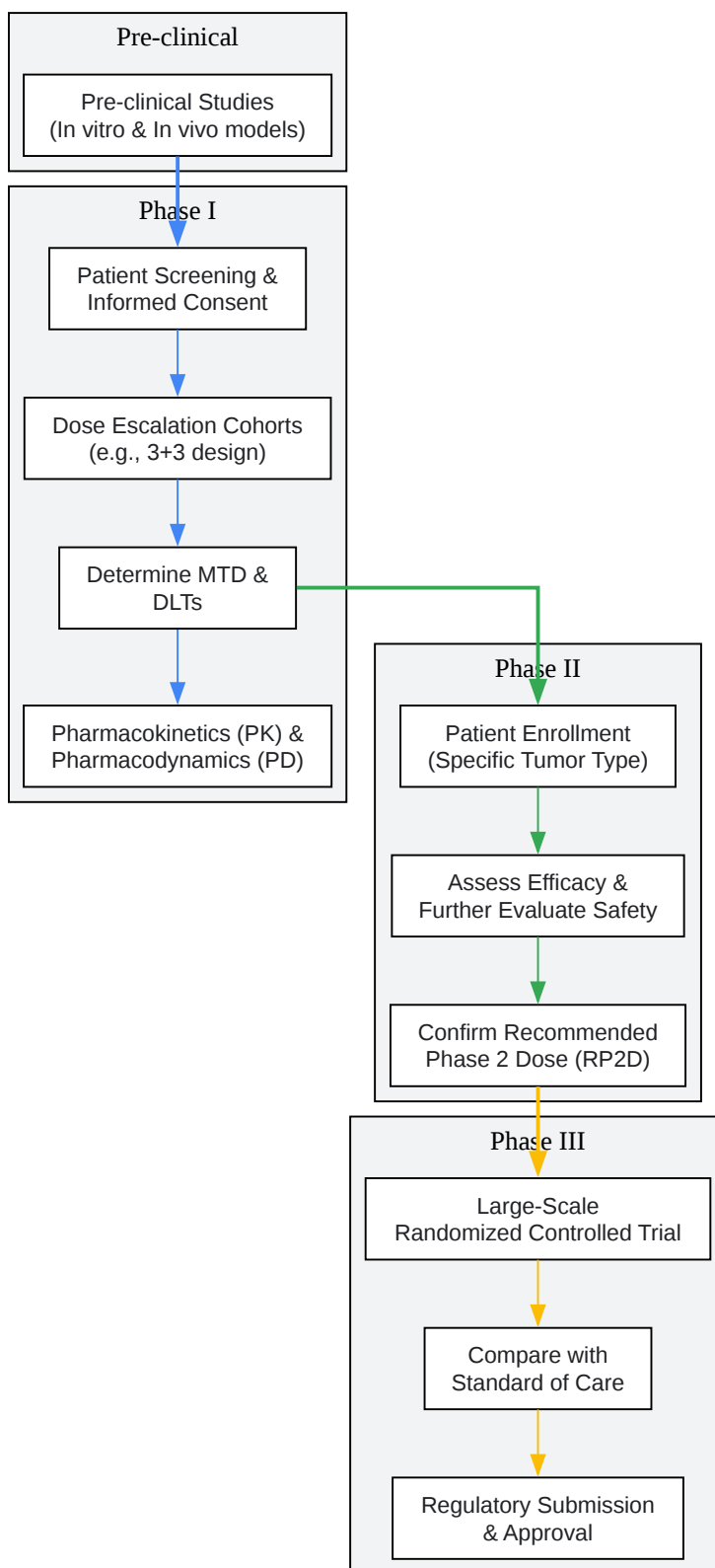
Visualizing the Framework

To better understand the context of Aurora B inhibitor clinical trials, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for such studies.



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Aurora B Signaling Pathway and Point of Inhibition.



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Generalized Workflow for an Oncology Clinical Trial.

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